molecular formula C19H36O2 B1649338 Methyl petroselinate CAS No. 2777-58-4

Methyl petroselinate

Cat. No. B1649338
CAS RN: 2777-58-4
M. Wt: 296.5 g/mol
InChI Key: QRTVDKVXAFJVRU-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl petroselinate is a chemical compound with the molecular formula C19H36O2 . It has an average mass of 296.488 Da and a monoisotopic mass of 296.271515 Da . It is also known as Methyl cis-6-octadecenoate or Petroselinic acid methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl petroselinate consists of 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . It has a double-bond stereo configuration .


Physical And Chemical Properties Analysis

Methyl petroselinate has a density of 0.9±0.1 g/cm³ . Its boiling point is 370.9±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.8±3.0 kJ/mol . The flash point is 92.4±20.4 °C . The index of refraction is 1.454 . The molar refractivity is 91.9±0.3 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds .

Scientific Research Applications

Efficient Conversion for Green Chemistry

Methyl petroselinate has been identified as a valuable substrate in the cross-metathesis reaction with eugenol, derived from clove oil, under mild and green conditions. This reaction, facilitated by a ruthenium-carbene catalyst, demonstrates high conversion and selectivity rates, highlighting its potential in producing valuable chemical intermediates from renewable resources (D. Le et al., 2018).

Chemical Recycling of Polyethylene Terephthalate (PET)

Research into the chemical recycling of PET has touched upon the potential to convert PET into valuable products, including unsaturated polyester resins and methacrylated oligoesters, through processes such as glycolysis. Although not directly related to Methyl petroselinate, this research emphasizes the broader context of chemical recycling and the valorization of waste materials into useful chemical products (G. Karayannidis & D. Achilias, 2007).

Improvement in Gas Chromatographic Resolution

The extraction and analysis of oils containing Methyl petroselinate, particularly from seeds of the Coriandrum genus, have been improved through gas chromatography (GC). This advancement enables better separation and identification of Methyl petroselinate from similar compounds, thus aiding in the qualitative and quantitative analysis of seed oils and enhancing the accuracy of studies focused on these compounds (Terry A. Isbell et al., 2006).

Green Synthesis and Environmental Applications

A novel approach to "waste-treats-waste" involves the green synthesis of graphene from recycled PET bottle wastes, with potential applications in adsorbing dyes from aqueous solutions. This innovative use underscores the versatility of Methyl petroselinate and related compounds in environmental cleanup and pollution mitigation efforts (N. E. El Essawy et al., 2017).

properties

IUPAC Name

methyl (Z)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315075
Record name Methyl petroselinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl petroselinate

CAS RN

2777-58-4
Record name Methyl petroselinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2777-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl petroselinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl petroselinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-octadec-6-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PETROSELINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/774W29LWKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl petroselinate
Reactant of Route 2
Reactant of Route 2
Methyl petroselinate
Reactant of Route 3
Reactant of Route 3
Methyl petroselinate
Reactant of Route 4
Reactant of Route 4
Methyl petroselinate
Reactant of Route 5
Methyl petroselinate
Reactant of Route 6
Reactant of Route 6
Methyl petroselinate

Citations

For This Compound
222
Citations
JP Wineburg, D Swern - Journal of the American Oil Chemists' Society, 1972 - Springer
… In this paper, using methyl petroselinate and methyl oleate as examples, we wish to elaborate further on the scope and limitations of using csr in NMR studies of unsaturated fatty esters …
Number of citations: 40 link.springer.com
J Gold, JH Skellon - Journal of Applied Chemistry, 1959 - Wiley Online Library
… The amount formed from the oxidation of methyl petroselinate agreed with the amounts of acids produced, ie, both were in approx. yields on the basis of the above reaction. The weight …
Number of citations: 2 onlinelibrary.wiley.com
GJ Boudreaux, AV Bailey… - Journal of the American Oil …, 1972 - Wiley Online Library
The use of a pseudo contact shift reagent, (Eu[fod] 3 ), to obtain simplified NMR spectra of a typical long chain monounsaturated fatty acid methyl ester, methyl petroselinate, is described…
Number of citations: 18 aocs.onlinelibrary.wiley.com
G Knothe - Fuel, 2014 - Elsevier
… C18:1 were determined, namely those of methyl petroselinate (methyl 6(Z)-octadecenoate) … The CN difference between methyl oleate and methyl petroselinate and methyl asclepate is …
Number of citations: 158 www.sciencedirect.com
C Wohlfarth, C Wohlfarth - Viscosity of Pure Organic Liquids and Binary …, 2017 - Springer
Viscosity of methyl petroselinate … Viscosity of methyl petroselinate … Viscosity of methyl petroselinate …
Number of citations: 0 link.springer.com
JP Moreau, RL Holmes… - Journal of the American Oil …, 1966 - Wiley Online Library
… The HCCPD adduct of methyl petroselinate was also … [I], the HCCPD adduet of methyl petroselinate was prepared and … the saponification of the methyl petroselinate adduct to recover …
Number of citations: 4 aocs.onlinelibrary.wiley.com
C Boelhouwer, J Gerckens, OT Lie… - Journal of the American …, 1953 - Springer
… c) Methyl petroselinate, the acid being isolated from parsley seed oil (10) by Bertram's method (7). d) Methyl linoleate, the linoleic acid being prepared by a debromination of …
Number of citations: 46 link.springer.com
AV Bailey, JA Harris, EL Skau - Journal of Chemical & Engineering …, 1971 - ACS Publications
… methyl petroselinate-methyl petroselaidate, methyl oleate-ethyl elaidate, … -ethyl elaidate, methyl oleate-methyl petroselinate, methyl elaidate-methyl … Methyl oleate in methyl petroselinate …
Number of citations: 1 pubs.acs.org
MR Subbaram, CG Youngs - Journal of the American Oil Chemists' …, 1964 - Springer
… -isomers formed during the partial hydrogenation of methyl petroselinate, methyl oleate, and methyl … Figure 1 shows a typical separation for partially hydrogenated methyl petroselinate. …
Number of citations: 35 link.springer.com
FRS Satmi, MA Hossain - Pacific Science Review A: Natural Science and …, 2016 - Elsevier
… The main chemical constituents present in the essential oil include carvone, pulegone, methyl petroselinate, d-limonene, and ρ-cineole. The antimicrobial activity of the selected plant …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.